molecular formula C13H17NO4S2 B12906066 Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 86627-74-9

Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12906066
CAS No.: 86627-74-9
M. Wt: 315.4 g/mol
InChI Key: YCUZMNIAAYWKFY-UHFFFAOYSA-N
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Description

H32N2O3S. It is primarily used as an insecticide in agriculture to control a variety of pests. The compound is known for its effectiveness and relatively low toxicity to non-target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with (methoxydithio)methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The final product is purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventual death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (methoxydithio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and relatively low toxicity to non-target organisms make it a valuable compound in agricultural pest control .

Properties

CAS No.

86627-74-9

Molecular Formula

C13H17NO4S2

Molecular Weight

315.4 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(methoxydisulfanyl)-N-methylcarbamate

InChI

InChI=1S/C13H17NO4S2/c1-13(2)8-9-6-5-7-10(11(9)18-13)17-12(15)14(3)19-20-16-4/h5-7H,8H2,1-4H3

InChI Key

YCUZMNIAAYWKFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSOC)C

Origin of Product

United States

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